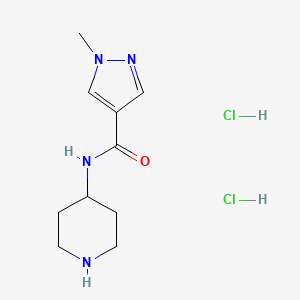
1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its molecular structure, which includes a pyrazole ring, a piperidine group, and a carboxamide group.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride typically involves multiple steps One common synthetic route starts with the reaction of piperidine with ethyl acetoacetate to form an intermediate compound This intermediate is then reacted with hydrazine to form the pyrazole ring
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reagents. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Types of Reactions:
Reduction: Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: Substitution reactions may involve the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as hydrogen peroxide or potassium permanganate.
Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution reactions may require various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed:
Oxidation reactions can produce various oxidized derivatives of the compound.
Reduction reactions can yield reduced forms of the compound.
Substitution reactions can result in a range of substituted derivatives.
科学研究应用
Chemistry: The compound can be used as a building block in organic synthesis, particularly in the construction of more complex molecules.
Medicine: The compound could be explored for its therapeutic potential, possibly as a drug candidate for various diseases.
Industry: It may find use in the development of new materials or as an intermediate in the production of other chemicals.
作用机制
The mechanism by which 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be elucidated through detailed biochemical studies.
相似化合物的比较
Piperidine derivatives
Pyrazole derivatives
Carboxamide derivatives
Uniqueness: 1-methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactions and biological activities, making it a valuable compound for research and industrial use.
生物活性
1-Methyl-N-(piperidin-4-yl)-1H-pyrazole-4-carboxamide dihydrochloride, often referred to as a pyrazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a broader class of pyrazoles known for their potential therapeutic applications, including anti-cancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C11H15Cl2N4O
- Molecular Weight : 278.17 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has been shown to act as an antagonist at cannabinoid receptors, particularly CB1 receptors, which are involved in numerous physiological processes including appetite regulation and pain sensation .
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). The compound's effectiveness was notably enhanced when used in combination with doxorubicin, suggesting a synergistic effect that warrants further investigation .
Antimicrobial Activity
The antimicrobial properties of pyrazole derivatives have also been explored. Compounds similar to this compound have shown promising results against a range of pathogens. For instance, studies indicate that certain pyrazoles exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria, with mechanisms likely involving disruption of bacterial cell wall synthesis or function .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, this compound has demonstrated anti-inflammatory properties. Research indicates that pyrazole derivatives can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them potential candidates for treating inflammatory diseases .
Case Studies
属性
IUPAC Name |
1-methyl-N-piperidin-4-ylpyrazole-4-carboxamide;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O.2ClH/c1-14-7-8(6-12-14)10(15)13-9-2-4-11-5-3-9;;/h6-7,9,11H,2-5H2,1H3,(H,13,15);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBFLLEGSFWYJQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2CCNCC2.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













